普罗贝西德-d14

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

普罗贝尼齐-d14 是普罗贝尼齐的氘代衍生物,普罗贝尼齐是一种主要用于治疗痛风和高尿酸血症的药物。氘标记用于在各种科学研究中追踪该化合物,增强其在研究应用中的效用。 普罗贝尼齐本身以其抑制有机阴离子肾脏排泄和降低尿酸肾小管重吸收的能力而闻名,使其在降低血清尿酸水平方面有效 .

科学研究应用

普罗贝尼齐-d14 具有广泛的科学研究应用,包括:

药代动力学研究: 用作示踪剂,研究普罗贝尼齐在生物系统中的药代动力学。

药物相互作用研究: 通过跟踪其代谢途径,有助于了解普罗贝尼齐与其他药物的相互作用。

生物学研究: 用于涉及瞬时受体电位香草素样受体 2 (TRPV2) 通道和泛素蛋白 1 通道的研究.

医学研究: 研究其对呼吸道病毒(包括 SARS-CoV-2)的潜在抗病毒活性

工业应用: 用于开发新的药物制剂和药物递送系统.

作用机制

普罗贝尼齐-d14 通过抑制肾小管中的有机阴离子转运蛋白 (OAT) 发挥其作用。这种抑制减少了有机阴离子的肾脏排泄,并增加了通常通过这种机制排泄的药物的血浆水平。 此外,普罗贝尼齐-d14 激活瞬时受体电位香草素样受体 2 (TRPV2) 通道并抑制泛素蛋白 1 通道,这有助于其药理作用 .

生化分析

Biochemical Properties

Probenecid-d14, like its parent compound Probenecid, interacts with various enzymes and proteins. It inhibits organic anion transporters (OATs), which are responsible for the excretion of organic agents . This inhibition reduces the renal clearance of certain drugs, increasing their plasma concentration and prolonging their effect . Probenecid-d14 also activates the transient receptor potential (TRP) channel TRPV2 .

Cellular Effects

Probenecid-d14 has significant effects on various types of cells and cellular processes. For instance, it has been found to have a chemosensitizing effect in cancer cell lines . In combination with antineoplastic agents, Probenecid-d14 can increase cell death, reduce colony formation, and increase the number of apoptotic cells . It also influences cell function by affecting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of Probenecid-d14 involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression . It inhibits the tubular reabsorption of urate, thus increasing the urinary excretion of uric acid and decreasing serum urate levels . It also acts as an agonist of TRPV2 (EC 50 = 31.9 µM), eliciting nociceptive behavior under inflammatory conditions in mice .

Temporal Effects in Laboratory Settings

The effects of Probenecid-d14 change over time in laboratory settings. It has been found to improve the survival duration by 35% in a mouse model of neuroblastoma . The motor activity of the mice was significantly ameliorated compared to the control group .

Dosage Effects in Animal Models

The effects of Probenecid-d14 vary with different dosages in animal models. In a study involving a mouse model of neuroblastoma, increasing doses of Probenecid-d14 resulted in a significant decrease in the effective doses of the chemotherapeutic agents .

Metabolic Pathways

Probenecid-d14 is involved in various metabolic pathways. It inhibits the renal excretion of organic anions and reduces tubular reabsorption of urate . This affects metabolic flux and metabolite levels.

Transport and Distribution

Probenecid-d14 is transported and distributed within cells and tissues through its interaction with transporters and binding proteins . It inhibits the renal excretion of certain organic anionic drugs, thereby increasing their plasma concentration and prolonging their effect .

准备方法

合成路线和反应条件

普罗贝尼齐-d14 的合成涉及将氘掺入普罗贝尼齐分子中。一般的合成路线包括以下步骤:

起始原料: 合成从对羧基苯磺酰胺开始。

与氘代试剂反应: 对羧基苯磺酰胺与氘代正丙基溴在碱(如氢氧化钠)存在下反应。

工业生产方法

普罗贝尼齐-d14 的工业生产遵循类似的合成路线,但规模更大。该过程包括:

批量合成: 使用大量起始原料和氘代试剂。

优化反应条件: 优化温度、压力和溶剂等反应条件,以获得最大产率。

纯化和质量控制: 最终产物经过严格的纯化和质量控制,以确保所需的同位素纯度和化学组成.

化学反应分析

反应类型

普罗贝尼齐-d14 经历各种化学反应,包括:

氧化: 普罗贝尼齐-d14 可以被氧化形成砜衍生物。

还原: 还原反应可以将普罗贝尼齐-d14 转化为其相应的胺衍生物。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 在碱性或酸性条件下使用胺和硫醇等亲核试剂.

形成的主要产物

氧化: 砜衍生物。

还原: 胺衍生物。

相似化合物的比较

类似化合物

普罗贝尼齐: 普罗贝尼齐的非氘代形式。

苄青霉素: 另一种与有机阴离子转运蛋白相互作用的化合物。

苯氧甲基青霉素: 在与有机阴离子转运蛋白的相互作用方面类似.

独特性

普罗贝尼齐-d14 的独特性在于其氘标记,这使得能够在药代动力学和代谢研究中进行精确的跟踪。 这种标记在研究应用中提供了显著的优势,使其成为研究药物相互作用和代谢途径的宝贵工具 .

生物活性

Probenecid-d14 is a deuterated form of probenecid, a compound historically used to treat gout and hyperuricemia. Recent research has expanded its applications, particularly in the fields of pharmacology and virology. This article details the biological activity of Probenecid-d14, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Name : 4-(Dipropylsulfamoyl)benzoic acid

- Molecular Formula : C13H19N1O4S

- CAS Number : 26787 (for Probenecid-d14)

- Purity : ≥98%

Probenecid-d14 functions primarily as an inhibitor of multidrug resistance-associated proteins (MRP) and organic anion transporters (OAT), particularly OAT3. Its biological activity includes:

- Inhibition of Drug Transport : Probenecid-d14 inhibits the efflux of various drugs from cells, enhancing their pharmacological effects by increasing their plasma concentrations .

- Antiviral Activity : It has shown significant antiviral properties against several viruses, including SARS-CoV-2 and influenza A. Studies indicate that Probenecid-d14 can reduce viral replication in vitro and in vivo, with IC50 values as low as 1.3 nM for SARS-CoV-2 in human bronchial epithelial cells .

Biological Activity Overview

Case Studies

-

Antiviral Efficacy Against Influenza :

A study demonstrated that Probenecid significantly reduced lung virus titers in mice infected with influenza A. Mice pretreated with 200 mg/kg showed maximum reductions in viral load, indicating its potential as a therapeutic agent during viral outbreaks . -

Enhancement of Antibiotic Efficacy :

In a clinical trial involving phenoxymethylpenicillin, the addition of Probenecid resulted in a fourfold increase in the minimum inhibitory concentration (MIC) cover, allowing for lower doses to achieve effective therapeutic outcomes. This suggests its role as an adjuvant in antibiotic therapy . -

Neuroprotective Properties :

Research has indicated that Probenecid may have neuroprotective effects by modulating inflammatory pathways. It was found to reduce interleukin (IL)-1β secretion from human monocytes at concentrations around 1 mM, highlighting its potential in treating neuroinflammatory conditions .

Research Findings

Recent studies have explored the synthesis of probenecid-derived compounds, such as 1,3,4-oxadiazole-phthalimide hybrids, which demonstrated enhanced biological activities including enzyme inhibition and potential applications in treating dengue virus infections .

属性

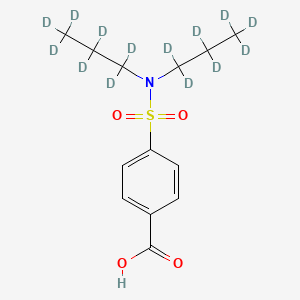

IUPAC Name |

4-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)/i1D3,2D3,3D2,4D2,9D2,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBABZHXKTCFAPX-YTSTUSJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])S(=O)(=O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the purpose of using Probenecid-d14 in this study?

A1: Probenecid-d14 serves as an internal standard (IS) in the analysis of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum using TQ LC/MS []. Internal standards are crucial for accurate quantification in analytical chemistry, correcting for variations in sample preparation and instrument response. Using a stable isotope-labeled analog like Probenecid-d14 is particularly advantageous as it exhibits nearly identical chemical behavior to the analyte (Probenecid) while being distinguishable by mass spectrometry.

Q2: How does Probenecid affect the serum exposure of phenoxymethylpenicillin?

A2: While the provided abstract doesn't delve into the mechanism, it mentions that Probenecid enhances the serum exposure of phenoxymethylpenicillin, potentially allowing for lower phenoxymethylpenicillin doses to reach similar pharmacokinetic/pharmacodynamic targets []. This effect is likely due to Probenecid's known ability to inhibit renal tubular secretion of certain drugs, including penicillin. By reducing the elimination rate of phenoxymethylpenicillin, Probenecid increases its concentration and duration of action in the bloodstream.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。